molecular formula C10H19N3O2 B11796953 2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide

2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide

Cat. No.: B11796953
M. Wt: 213.28 g/mol
InChI Key: UWYWUELXAARDCN-UHFFFAOYSA-N
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Description

2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide is a chemical compound that features a piperidinone ring with an amino group at the 5-position and an ethylpropanamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide typically involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Amino Group: The amino group at the 5-position can be introduced through an amination reaction using reagents like ammonia or an amine.

    Attachment of the Ethylpropanamide Group: The final step involves the attachment of the ethylpropanamide group to the nitrogen atom of the piperidinone ring. This can be achieved through an acylation reaction using ethylpropanoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can serve as a building block for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide
  • 2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide

Comparison

Compared to similar compounds, 2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide may exhibit unique properties due to the presence of the ethylpropanamide group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

2-(5-amino-2-oxopiperidin-1-yl)-N-ethylpropanamide

InChI

InChI=1S/C10H19N3O2/c1-3-12-10(15)7(2)13-6-8(11)4-5-9(13)14/h7-8H,3-6,11H2,1-2H3,(H,12,15)

InChI Key

UWYWUELXAARDCN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)N1CC(CCC1=O)N

Origin of Product

United States

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